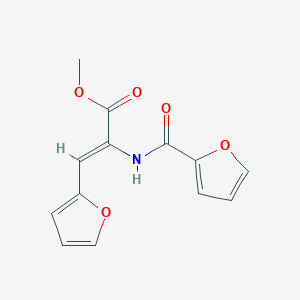![molecular formula C23H18N4O3S B4741860 N-[5-(2,2-diphenylethyl)-1,3,4-thiadiazol-2-yl]-4-nitrobenzamide](/img/structure/B4741860.png)
N-[5-(2,2-diphenylethyl)-1,3,4-thiadiazol-2-yl]-4-nitrobenzamide
説明
N-[5-(2,2-diphenylethyl)-1,3,4-thiadiazol-2-yl]-4-nitrobenzamide, also known as DPT-TD, is a novel chemical compound that has attracted the attention of researchers due to its potential applications in various fields. DPT-TD is a thiadiazole derivative that has been synthesized through a multi-step process, and its unique chemical structure has been found to possess various biological and pharmacological properties. In
作用機序
The mechanism of action of N-[5-(2,2-diphenylethyl)-1,3,4-thiadiazol-2-yl]-4-nitrobenzamide is not fully understood, but it is believed to involve the modulation of various signaling pathways and ion channels in cells. This compound has been found to inhibit the activity of certain proteins that are involved in cellular signaling pathways, such as the Akt/mTOR pathway, which is known to play a critical role in cancer cell proliferation and survival. This compound has also been found to modulate the activity of ion channels in the nervous system, which may contribute to its potential use as a tool for studying the role of these channels in various physiological processes.
Biochemical and Physiological Effects
This compound has been found to exhibit various biochemical and physiological effects that make it a promising candidate for research in various fields. In cancer cells, this compound has been found to induce apoptosis, inhibit cell proliferation, and suppress tumor growth. This compound has also been found to modulate the activity of ion channels in the nervous system, which may contribute to its potential use as a tool for studying the role of these channels in various physiological processes.
実験室実験の利点と制限
One of the major advantages of N-[5-(2,2-diphenylethyl)-1,3,4-thiadiazol-2-yl]-4-nitrobenzamide is its potent anti-cancer activity, which makes it a promising candidate for the development of new cancer therapies. This compound has also been found to be relatively stable and easy to synthesize, which makes it a convenient tool for studying the role of certain proteins and ion channels in cellular signaling pathways. However, one of the limitations of this compound is its potential toxicity, which may limit its use in certain applications.
将来の方向性
There are several future directions for research on N-[5-(2,2-diphenylethyl)-1,3,4-thiadiazol-2-yl]-4-nitrobenzamide. One of the most promising areas of research is in the development of new cancer therapies based on the potent anti-cancer activity of this compound. Researchers may also investigate the role of this compound in modulating the activity of ion channels in the nervous system, which may have implications for the treatment of neurological disorders. Additionally, researchers may explore the potential use of this compound as a tool for studying the role of certain proteins in cellular signaling pathways.
科学的研究の応用
N-[5-(2,2-diphenylethyl)-1,3,4-thiadiazol-2-yl]-4-nitrobenzamide has been found to possess various biological and pharmacological properties that make it a promising candidate for research in various fields. One of the most significant applications of this compound is in the field of cancer research, where it has been found to exhibit potent anti-cancer activity against various types of cancer cells. This compound has also been investigated for its potential use as a tool for studying the role of certain proteins in cellular signaling pathways, as well as its ability to modulate the activity of ion channels in the nervous system.
特性
IUPAC Name |
N-[5-(2,2-diphenylethyl)-1,3,4-thiadiazol-2-yl]-4-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N4O3S/c28-22(18-11-13-19(14-12-18)27(29)30)24-23-26-25-21(31-23)15-20(16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-14,20H,15H2,(H,24,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGJKBPZRSPVMGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CC2=NN=C(S2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(sec-butyl)-1-[(5-fluoro-2-methoxyphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4741781.png)

![N-(2-{[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]thio}-1,3-benzothiazol-6-yl)-2-phenoxyacetamide](/img/structure/B4741794.png)
![5-{3-[4-(dimethylamino)phenyl]-2-propen-1-ylidene}-1-(3-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4741795.png)


![2-{[(4-chlorophenyl)acetyl]amino}-4,5-dimethyl-N-(3-pyridinylmethyl)-3-thiophenecarboxamide](/img/structure/B4741814.png)
![2-({5-[3-(4-chloro-2-methylphenoxy)propyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)-N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B4741836.png)


![{2-[(3-{[(4-chlorophenyl)amino]carbonyl}-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)amino]-2-oxoethoxy}acetic acid](/img/structure/B4741873.png)
![4-{[7-ethyl-3-(trifluoroacetyl)-1H-indol-1-yl]methyl}benzonitrile](/img/structure/B4741882.png)
![1-(3-methoxyphenyl)-5-methyl-N-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4741885.png)
![2,3-dimethyl-5-oxo-N-(1-phenylethyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4741890.png)